molecular formula C16H13Cl2NO5 B14612090 Propyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate CAS No. 57729-19-8

Propyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate

Cat. No.: B14612090
CAS No.: 57729-19-8
M. Wt: 370.2 g/mol
InChI Key: UUKMCSPDVRZPAS-UHFFFAOYSA-N
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Description

Propyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is a synthetic organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broadleaf weeds. The compound is characterized by its complex structure, which includes a propyl ester group, a dichlorophenoxy moiety, and a nitrobenzoate group. This combination of functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate typically involves the esterification of 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid with propanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions include refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Propyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Substitution: The dichlorophenoxy moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: 5-(2,4-dichlorophenoxy)-2-aminobenzoate.

    Reduction: 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid.

    Substitution: Various substituted phenoxybenzoates depending on the nucleophile used.

Scientific Research Applications

Propyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a model compound to study esterification and substitution reactions.

    Biology: Investigated for its effects on plant growth and development, particularly in weed control.

    Medicine: Explored for its potential use in developing new herbicidal drugs.

    Industry: Utilized in the formulation of herbicides for agricultural use.

Mechanism of Action

The mechanism of action of Propyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate involves its interaction with specific molecular targets in plants. The compound mimics natural plant hormones called auxins, leading to uncontrolled growth and eventual death of the plant. The molecular pathways involved include the activation of auxin receptors, disruption of cell division, and inhibition of protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.

    Mecoprop: Another phenoxy herbicide with a similar mode of action.

    Dichlorprop: A compound with similar chemical properties and applications.

Uniqueness

Propyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Unlike other similar compounds, it has a nitrobenzoate group that enhances its herbicidal properties and makes it more effective in controlling a broader range of weeds.

Properties

CAS No.

57729-19-8

Molecular Formula

C16H13Cl2NO5

Molecular Weight

370.2 g/mol

IUPAC Name

propyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate

InChI

InChI=1S/C16H13Cl2NO5/c1-2-7-23-16(20)12-9-11(4-5-14(12)19(21)22)24-15-6-3-10(17)8-13(15)18/h3-6,8-9H,2,7H2,1H3

InChI Key

UUKMCSPDVRZPAS-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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